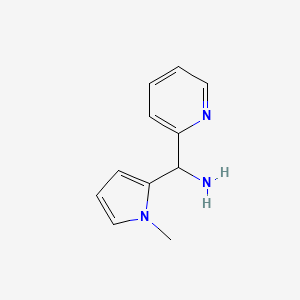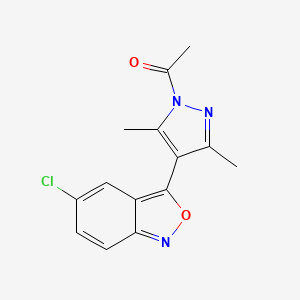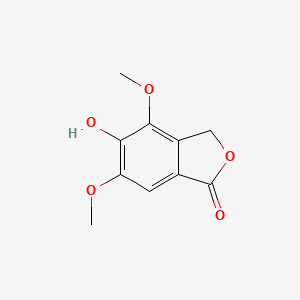![molecular formula C32H28CuN2O2 B12875270 Bis[3-(phenylimino)butyrophenonato]copper](/img/structure/B12875270.png)
Bis[3-(phenylimino)butyrophenonato]copper
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis[3-(phenylimino)butyrophenonato]copper: is a coordination compound with the molecular formula C32H30CuN2O2 This compound is known for its unique structure, where copper is coordinated with two ligands of 3-(phenylimino)butyrophenonato
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis[3-(phenylimino)butyrophenonato]copper typically involves the reaction of copper salts with 3-(phenylimino)butyrophenone ligands. One common method is to dissolve copper(II) acetate in ethanol and then add the ligand solution dropwise under stirring. The reaction mixture is then refluxed for several hours, followed by cooling and filtration to obtain the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity of the compound.
化学反应分析
Types of Reactions:
Oxidation: Bis[3-(phenylimino)butyrophenonato]copper can undergo oxidation reactions, where the copper center is oxidized from Cu(II) to Cu(III).
Reduction: The compound can also be reduced back to Cu(I) under appropriate conditions.
Substitution: Ligand exchange reactions are common, where the phenylimino ligands can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various ligands such as phosphines or amines in the presence of a suitable solvent.
Major Products:
Oxidation: Formation of Cu(III) complexes.
Reduction: Formation of Cu(I) complexes.
Substitution: New coordination compounds with different ligands.
科学研究应用
Chemistry: Bis[3-(phenylimino)butyrophenonato]copper is used as a precursor in the synthesis of other coordination compounds. It is also studied for its catalytic properties in organic reactions, such as cycloaddition and polymerization.
Biology: The compound has potential applications in biological systems due to its ability to interact with biomolecules. It is being explored for its cytotoxic activity against cancer cell lines.
Medicine: Research is ongoing to investigate the compound’s potential as an anticancer agent. Its ability to form stable complexes with biomolecules makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the development of new materials with specific electronic and magnetic properties.
作用机制
The mechanism of action of Bis[3-(phenylimino)butyrophenonato]copper involves its interaction with molecular targets such as DNA and proteins. The copper center can facilitate redox reactions, leading to the generation of reactive oxygen species that can damage cellular components. This property is particularly useful in its potential application as an anticancer agent.
相似化合物的比较
- Bis[1-phenyl-3-(phenylimino)butanone]copper
- Copper(II) acetylacetonate
- Copper(II) bis(2,4-pentanedionate)
Comparison:
- Bis[1-phenyl-3-(phenylimino)butanone]copper has a similar ligand structure but differs in the position of the imino group.
- Copper(II) acetylacetonate and Copper(II) bis(2,4-pentanedionate) are well-known copper coordination compounds with different ligand environments. These compounds are often used as catalysts in various organic reactions.
Uniqueness: Bis[3-(phenylimino)butyrophenonato]copper is unique due to its specific ligand structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for studying coordination chemistry and exploring new applications in various scientific fields.
属性
分子式 |
C32H28CuN2O2 |
|---|---|
分子量 |
536.1 g/mol |
IUPAC 名称 |
copper;1-phenyl-3-phenyliminobutan-1-one |
InChI |
InChI=1S/2C16H14NO.Cu/c2*1-13(17-15-10-6-3-7-11-15)12-16(18)14-8-4-2-5-9-14;/h2*2-12H,1H3;/q2*-1;+2 |
InChI 键 |
GSXUMJAAPWIKAA-UHFFFAOYSA-N |
规范 SMILES |
CC(=NC1=CC=CC=C1)[CH-]C(=O)C2=CC=CC=C2.CC(=NC1=CC=CC=C1)[CH-]C(=O)C2=CC=CC=C2.[Cu+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4-Methoxyphenyl)[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]methanone](/img/structure/B12875192.png)
![2-(Bromomethyl)-4-mercaptobenzo[d]oxazole](/img/structure/B12875197.png)

![5,6-Dimethyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B12875209.png)

![2-Methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B12875235.png)
![(1R)-2'-((S)-tert-Butyl(phenyl)phosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12875236.png)


![2-[2,N,N-Trimethyl-2-aminoethyl]benzofuran](/img/structure/B12875252.png)


![2-(Difluoromethoxy)benzo[d]oxazole-5-carboxamide](/img/structure/B12875284.png)

